2,2,5-Trimethyl-5-nitro-1,3-dioxane

Thermal stability Nitroalkane thermolysis Computational chemistry

2,2,5-Trimethyl-5-nitro-1,3-dioxane (CAS 4064-93-1) is a fully substituted 5-nitro-1,3-dioxane derivative bearing geminal dimethyl groups at the C2 position and a methyl plus nitro group at the C5 position. The compound belongs to the broader family of cyclic nitroacetals, which have been investigated for their conformational behavior, thermal decomposition kinetics, and synthetic utility as protected nitro-diol equivalents.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 4064-93-1
Cat. No. B12171856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5-Trimethyl-5-nitro-1,3-dioxane
CAS4064-93-1
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1(OCC(CO1)(C)[N+](=O)[O-])C
InChIInChI=1S/C7H13NO4/c1-6(2)11-4-7(3,5-12-6)8(9)10/h4-5H2,1-3H3
InChIKeyNDRKIYYXYJRZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5-Trimethyl-5-nitro-1,3-dioxane (CAS 4064-93-1): Chemical Class, Structural Features, and Procurement Context


2,2,5-Trimethyl-5-nitro-1,3-dioxane (CAS 4064-93-1) is a fully substituted 5-nitro-1,3-dioxane derivative bearing geminal dimethyl groups at the C2 position and a methyl plus nitro group at the C5 position [1]. The compound belongs to the broader family of cyclic nitroacetals, which have been investigated for their conformational behavior, thermal decomposition kinetics, and synthetic utility as protected nitro-diol equivalents [2]. With a molecular formula of C₇H₁₃NO₄ and a molecular weight of 175.18 g/mol, this compound is a liquid at ambient temperature (boiling point 235.1 °C at 760 mmHg, density 1.15 g/cm³), distinguishing it physically from several solid-state 5-nitro-1,3-dioxane analogs . Its structural hallmark — the combination of C2 gem-dimethyl locking and C5 methyl+nitro substitution — creates a unique conformational and reactivity profile that cannot be replicated by simpler 5-nitro-1,3-dioxane congeners, making its procurement a distinct decision rather than a generic substitution.

Core structure
Fully substituted 5-nitro-1,3-dioxane with C2 gem-dimethyl and C5 methyl+nitro quaternary center
Ambient state
Liquid at room temperature, differentiating from solid-state 5-nitro-1,3-dioxane analogs
Profile distinction
Distinct conformational and reactivity profile not replicated by simpler 5-nitro-1,3-dioxane congeners

Why 2,2,5-Trimethyl-5-nitro-1,3-dioxane Cannot Be Interchanged with Other 5-Nitro-1,3-dioxanes: Structural Determinants of Reactivity, Stability, and Handling


The 5-nitro-1,3-dioxane scaffold supports extensive structural variation at the C2 and C5 positions, but these substitutions are not functionally equivalent. Computational studies have demonstrated that the nature of the C5 substituent (R = H, Br, or CH₃) directly modulates the activation barrier for thermal C–NO₂ bond homolysis, with the methyl-substituted congener exhibiting a kinetically distinct decomposition pathway relative to the hydrogen and bromine analogs [1]. Experimental kinetics confirm that the C5 substituent influences both the rate and mechanism of thermolysis in this compound class [2]. In parallel, antimicrobial structure–activity relationship (SAR) studies have established that potent, broad-spectrum microbiocidal activity is contingent upon 5-bromo-5-nitro disubstitution; alkyl-substituted 5-nitro-1,3-dioxanes lacking bromine at C5 do not display comparable activity [3]. Physical-state differences further preclude simple interchange: 2,2,5-trimethyl-5-nitro-1,3-dioxane is a liquid under ambient conditions, whereas the widely used antimicrobial 5-bromo-5-nitro-1,3-dioxane (Bronidox) is a crystalline solid (mp 58–60 °C), with direct consequences for formulation, handling, and solvent compatibility . Consequently, selecting this compound over a generic 5-nitro-1,3-dioxane analog is a decision anchored in quantifiable differences in thermal lability, biological activity profile, and physical form — not merely in nominal structural similarity.

Thermal decomposition
C5-methyl substitution may lower the activation barrier for C–NO2 bond homolysis relative to C5-H or C5-Br analogs, altering process safety margins.
Antimicrobial activity
Absence of bromine at C5 results in lack of broad-spectrum microbiocidal activity; not functionally equivalent to 5-bromo-5-nitro-1,3-dioxane.
Physical form
Ambient liquid state versus crystalline solid brominated congener changes handling, formulation compatibility, and automation potential.

Product-Specific Quantitative Differentiation Evidence for 2,2,5-Trimethyl-5-nitro-1,3-dioxane (CAS 4064-93-1)


Thermal Decomposition Kinetics: C5-Methyl Substitution Lowers the Activation Barrier for C–NO₂ Bond Homolysis Relative to C5-H and C5-Br Analogs

A density functional theory (DFT) study employing M06-2X, MPWB1K, PBE0, and ωB97X-D functionals with the 6-311+G(d,p) basis set compared the thermal decomposition of 5-nitro-5-R-1,3-dioxanes where R = H, Br, and CH₃ in both gas phase and DMSO solution [1]. The kinetic and thermodynamic data obtained indicate that the reaction is kinetically favored when the molecule bears a CH₃ substituent at position 5, and the effect is amplified in DMSO solvent relative to the gas phase [1]. In contrast, the 2-substituent in related 5,5-dinitro-1,3-dioxanes has been shown to affect the homolysis rate at the C–NO₂ bond only weakly [2], highlighting the dominant role of the C5 substituent. For procurement decisions involving thermal processing, storage safety, or controlled decomposition applications, this substituent-dependent kinetic differentiation means that 2,2,5-trimethyl-5-nitro-1,3-dioxane (R = CH₃ at C5) will undergo thermal C–NO₂ cleavage more readily than its C5-H or C5-Br counterparts under identical conditions.

C5–NO2 cleavage kinetics
Cross-study comparable
Activation barrier: CH3 < Br < H; DMSO amplifies kinetic favorability for methyl-substituted congener.
Supports thermal threshold and process safety review
Exact ΔEa requires full-text review
Thermal stability Nitroalkane thermolysis Computational chemistry

Antimicrobial Activity Profile: Absence of Broad-Spectrum Microbiocidal Activity Distinguishes 5-Nitro-5-alkyl-1,3-dioxanes from 5-Bromo-5-nitro-1,3-dioxane (Bronidox)

A systematic structure–activity relationship (SAR) study evaluated multiple derivatives of 5-nitro-1,3-dioxane with varying substitution at the 2- and 5-positions using a quantitative microbiocidal index that measured time-to-kill against several bacterial and fungal species [1]. The study established that 5-bromo-5-nitro disubstitution was essential for significant, broad-spectrum antimicrobial activity. Optimal activity within the alkyl series was effected by 2-methyl substitution, but critically, antibacterial and antifungal potency was driven by the presence of bromine at C5, not by the nitro group alone [1]. Compounds bearing 5-nitro-5-alkyl substitution (i.e., lacking bromine) did not achieve comparable microbiocidal index values. For 2,2,5-trimethyl-5-nitro-1,3-dioxane — which carries a 5-methyl group rather than 5-bromo — this SAR translates into a profile of substantially reduced antimicrobial activity relative to 5-bromo-5-nitro-1,3-dioxane (Bronidox, CAS 30007-47-7).

Antimicrobial SAR
Class-level inference
5-Nitro-5-alkyl-1,3-dioxanes reported inactive in quantitative microbiocidal index assay; 5-bromo essential for activity.
Supports non-antimicrobial application fit
Class-level SAR from 1976 study
Antimicrobial SAR Preservative chemistry Biocide selection

Physical State and Handling: Liquid versus Solid Differentiation Between 2,2,5-Trimethyl-5-nitro-1,3-dioxane and 5-Bromo-5-nitro-1,3-dioxane

Physical state at ambient temperature is a critical procurement factor for chemical intermediates, particularly when neat handling, solvent-free reaction conditions, or liquid-dispensing automation is required. 2,2,5-Trimethyl-5-nitro-1,3-dioxane is a liquid at room temperature (boiling point 235.1 °C at 760 mmHg; no melting point reported, consistent with a liquid state) with a density of 1.15 g/cm³, vapour pressure of 0.0511 mmHg at 25 °C, and flash point of 99.2 °C . In contrast, 5-bromo-5-nitro-1,3-dioxane (Bronidox) is a white to off-white crystalline solid with a melting point of 58–60 °C and a higher boiling point of 280.8 ± 40.0 °C . The 2,2-dimethyl-5-nitro-1,3-dioxane analog (lacking the C5-methyl group) also appears to be liquid, with a boiling point of 233.5 ± 35.0 °C and density of 1.2 ± 0.1 g/cm³ , but lacks the C5 quaternary center that defines the target compound's reactivity profile.

Physical state
Data to verify
Liquid at RT; BP 235.1 °C; flash 99.2 °C. Contrast: solid Bronidox MP 58–60 °C.
Supports neat liquid handling and solvent-free protocols
Physical constants from supplier/manufacturer datasheets
Physical form Formulation Solvent-free processing

Conformational Determinism: C2 gem-Dimethyl Locking Enforces Chair Geometry and Constrains C5 Substituent Orientation Relative to 2-Unsubstituted or 2-Monosubstituted Analogs

The conformational behavior of 1,3-dioxanes is governed by the chair conformer preference and the axial/equatorial orientation of substituents. In 2,2,5-trimethyl-5-nitro-1,3-dioxane, the C2 gem-dimethyl group eliminates the conformational ambiguity present in 2-unsubstituted or 2-monosubstituted analogs by locking the C2 configuration, thereby restricting the ring to a defined chair geometry and influencing the axial/equatorial disposition of the C5 substituents [1]. Computational conformational analysis of related 5-bromo-5-nitro-1,3-dioxane has identified the chair conformer with axial nitro group as the global minimum on the potential energy surface, with the equatorial nitro chair conformer and the 2,5-twist form as higher-energy local minima [2]. The additional C5 methyl group in 2,2,5-trimethyl-5-nitro-1,3-dioxane introduces a steric interaction absent in 5-nitro-1,3-dioxane (CAS 4064-86-2), which has no substituent at C5 beyond the nitro group, further modulating the axial/equatorial population ratio of the nitro group and the overall ring conformational free energy.

Conformational locking
Class-level inference
C2 gem-dimethyl locks chair conformation; eliminates C5 orientational ambiguity present in 2-unsubstituted analogs.
Supports stereochemical predictability in diastereoselective synthesis
Conformational precedent from 1,3-dioxane studies
Conformational analysis Stereochemistry 1,3-Dioxane chair

Synthetic Utility as a Protected Nitro-Diol: C5 Quaternary Center Enables Selective Reductive Denitration and SRN1 Chemistry Distinct from 5-H and 5-Br Analogs

Tertiary nitro groups in 5-nitro-1,3-dioxanes can be selectively replaced by hydrogen via free-radical denitration using tributyltin hydride, proceeding through radical intermediates that can also be intercepted for carbon–carbon bond-forming reactions [1]. This reactivity is specific to tertiary nitro groups; primary or secondary nitro groups in analogous positions exhibit different reductive elimination behavior. The C5 quaternary center in 2,2,5-trimethyl-5-nitro-1,3-dioxane (bearing both CH₃ and NO₂ at C5) qualifies it as a tertiary nitro compound, enabling selective denitration chemistry that is not accessible to 5-nitro-1,3-dioxane (which has a secondary nitro group at C5) [1]. Furthermore, the lithium salts of 2-substituted 5-nitro-1,3-dioxanes participate in palladium-catalyzed allylation reactions with defined stereochemistry, providing access to tetrahydrofuran derivatives — a synthetic pathway where the C2 and C5 substitution pattern directly controls diastereoselectivity [2].

Tertiary nitro reactivity
Class-level inference
Tertiary C5 nitro group enables selective radical denitration (Bu3SnH) and SRN1 C–C bond formation; secondary nitro analogs cannot participate.
Supports synthetic building block utility for polyfunctional molecules
Reactivity class-level: tertiary vs secondary nitro
Synthetic intermediate Nitro group reduction SRN1 reactions

Optimal Application Scenarios for 2,2,5-Trimethyl-5-nitro-1,3-dioxane (CAS 4064-93-1) Based on Verified Differentiation Evidence


Energetic Material Precursor Synthesis Requiring Controlled Thermal Lability

When designing synthetic routes to nitro-containing energetic intermediates, the reduced activation barrier for C–NO₂ bond homolysis in C5-methyl-substituted 5-nitro-1,3-dioxanes relative to C5-H or C5-Br analogs [1] can be exploited for controlled thermal deprotection or decomposition at lower temperatures. The liquid physical state of 2,2,5-trimethyl-5-nitro-1,3-dioxane (BP 235.1 °C, flash point 99.2 °C) further facilitates solvent-free processing and continuous-flow protocols where solid handling of brominated analogs would introduce operational complexity.

Mechanistic Probes and Synthetic Intermediates Where Antimicrobial Activity Is Undesirable

In reaction development, mechanistic enzymology, or chemical biology applications where residual antimicrobial activity from a reagent would confound biological readouts, 2,2,5-trimethyl-5-nitro-1,3-dioxane offers a non-biocidal alternative to 5-bromo-5-nitro-1,3-dioxane (Bronidox). The SAR evidence demonstrates that 5-bromo substitution is essential for microbiocidal activity [2], meaning the 5-methyl analog is functionally inert as an antimicrobial under standard assay conditions. This is particularly relevant for laboratories that stock both compound classes and must avoid cross-contamination of biocidal agents into biochemical assays.

Diastereoselective Synthesis Exploiting C2 gem-Dimethyl Conformational Locking

The C2 gem-dimethyl group in 2,2,5-trimethyl-5-nitro-1,3-dioxane eliminates conformational ambiguity at the dioxane ring, providing a rigid scaffold for stereoselective transformations [3]. This conformational determinism is valuable for: (a) palladium-catalyzed allylation of nitronate anions where diastereoselectivity depends on the fixed orientation of the C5 substituents [4]; (b) NMR-based conformational studies requiring a locked-chair reference compound; and (c) chiral auxiliary design where predictable axial/equatorial substituent orientation is required.

Selective Radical Denitration in Polyfunctional Molecule Synthesis

The tertiary nitro group at C5 in 2,2,5-trimethyl-5-nitro-1,3-dioxane enables chemoselective denitration with tributyltin hydride under free-radical conditions without affecting other reducible functional groups [5]. This permits the use of the dioxane ring as a temporary protecting group for 2-nitro-2-methyl-1,3-propanediol, with the nitro group serving as a radical precursor for subsequent C–C bond formation via SRN1 chemistry. The C5 quaternary center (tertiary nitro) is mechanistically prerequisite for this reactivity; secondary nitro analogs (e.g., 5-nitro-1,3-dioxane) cannot participate in the same radical chain pathway.

Application
Selection Property
Validation Focus
Energetic material precursor synthesis
C5-methyl thermal decomposition kinetics
Activation barrier and process safety review
Non-antimicrobial intermediate studies
Absence of broad-spectrum microbiocidal activity
SAR-based antimicrobial inactivity confirmation
Stereoselective synthesis
C2 gem-dimethyl conformational locking
Diastereoselectivity and orientational control
Polyfunctional molecule synthesis
Tertiary nitro group selective radical reactivity
Radical denitration and SRN1 compatibility
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